molecular formula C18H15F3N2S B2962024 1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole CAS No. 923151-32-0

1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole

Cat. No.: B2962024
CAS No.: 923151-32-0
M. Wt: 348.39
InChI Key: QXRAJRZOZKLTBL-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole (C₁₉H₁₆F₃N₂S) is a substituted imidazole derivative characterized by:

  • Position 1: A methyl group, reducing steric hindrance and enhancing metabolic stability compared to bulkier substituents.
  • Position 5: A phenyl ring, providing aromatic stacking capabilities. The trifluoromethyl (CF₃) group enhances electron-withdrawing effects, influencing reactivity and bioavailability.

Properties

IUPAC Name

1-methyl-5-phenyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2S/c1-23-16(14-5-3-2-4-6-14)11-22-17(23)24-12-13-7-9-15(10-8-13)18(19,20)21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRAJRZOZKLTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and bromination reactions. These steps are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines .

Scientific Research Applications

1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This interaction can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃): The target compound’s CF₃ group () enhances lipophilicity (logP ~3.5 estimated) compared to OCF₃ in ’s compound, which may improve membrane permeability .
  • Sulfanyl (-S-) vs. Oxygen/Nitrogen Linkers :

    • The sulfanyl group in the target compound and ’s derivative offers weaker hydrogen-bonding capacity than oxygen or nitrogen, possibly favoring hydrophobic interactions in biological targets .

Biological Activity

1-Methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C19H16F3N3S
  • Molecular Weight : 373.41 g/mol

The presence of the trifluoromethyl group is significant for its biological activity, as it often enhances the lipophilicity and metabolic stability of compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds containing imidazole structures have shown effectiveness against various cancer cell lines.

Case Study:
A study evaluated several imidazole derivatives, and one notable finding was that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The mechanism involved apoptosis induction and cell cycle arrest, suggesting that these compounds could serve as potential chemotherapeutic agents .

CompoundCell LineIC50 (µM)Mechanism of Action
1-Methyl-5-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazoleMDA-MB-23110.0Apoptosis induction
Similar Imidazole DerivativeHepG215.0Cell cycle arrest

Antimicrobial Activity

Imidazole derivatives have also been explored for their antimicrobial properties. A preliminary study indicated that analogues of imidazoles could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like trifluoromethyl was essential for enhancing antibacterial activity .

Research Findings:
The structure-activity relationship (SAR) analysis revealed that compounds with two aryl rings and specific functional groups showed improved antibacterial efficacy.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Activity
1-Methyl-5-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazoleMRSA8 µg/mLModerate
Related CompoundE. coli4 µg/mLStrong

The biological activity of 1-methyl-5-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole is attributed to its ability to interact with specific cellular targets, leading to disruption of critical cellular processes such as:

  • Microtubule Assembly : Similar compounds have shown to destabilize microtubules, which is crucial for cancer cell proliferation .
  • Apoptosis Pathways : Induction of caspase activation has been observed, confirming the compound's role in promoting programmed cell death .

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